

The Pharmacokinetics and Pharmacodynamics of Pimicotinib: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimicotinib (formerly ABSK021) is an investigational, orally administered, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, **Pimicotinib** aims to modulate the function of macrophages, which play a crucial role in the pathophysiology of various diseases, including certain cancers and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of **Pimicotinib**, drawing from preclinical and clinical trial data.

Pharmacokinetics

The pharmacokinetic profile of **Pimicotinib** has been primarily characterized through a first-in-human Phase I clinical trial (NCT04192344) in patients with advanced solid tumors, including a cohort with tenosynovial giant cell tumor (TGCT).[3][4] A population pharmacokinetic (popPK) model has also been developed to describe its behavior.[5][6]

Absorption

Following oral administration, **Pimicotinib** is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) ranging from 0.87 to 1.52 hours.[3] Plasma exposure, in terms of Cmax and AUC, increases with dose, although this increase is slightly less than dose-



proportional.[3] At steady-state, a 50 mg once-daily (QD) dose resulted in approximately 2-fold higher maximum concentration (Cmax) and trough concentration (Ctrough) compared to a 25 mg QD dose.[1]

Distribution

A two-compartment model with first-order absorption and first-order elimination has been used to describe the pharmacokinetic behavior of **Pimicotinib**.[5][6] In the popPK model, age and body weight were identified as significant covariates affecting the apparent volumes of distribution of the peripheral compartments (V2/F and V3/F, respectively).[5][6]

Metabolism

Details regarding the specific metabolic pathways of **Pimicotinib** are not yet fully elucidated in the public domain. However, ongoing clinical trials are investigating the effects of hepatic impairment and potential drug-drug interactions, which will provide further insights into its metabolism.

Excretion

Pimicotinib exhibits a moderate terminal half-life (t1/2), with a mean range of 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule is sufficient to maintain sustained drug exposure.[3]

Pharmacokinetic Data Summary

Parameter	Value	Study Population	Dosing Regimen	Source
Tmax (median)	0.87 - 1.52 hours	Advanced solid tumors	25 mg, 50 mg, 75 mg, 100 mg QD	[3]
t1/2 (mean)	43.6 - 63.5 hours	Advanced solid tumors	25 mg, 50 mg, 75 mg, 100 mg QD	[3]
Cmax & Ctrough Ratio (50mg vs 25mg)	~2-fold higher	Tenosynovial Giant Cell Tumor	50 mg QD vs 25 mg QD (steady- state)	[1]

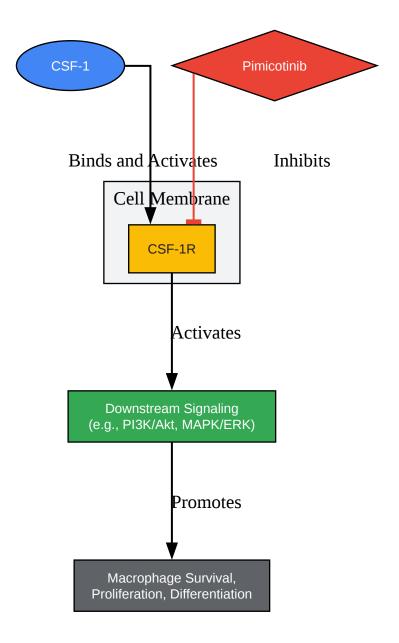


Pharmacodynamics

The pharmacodynamic effects of **Pimicotinib** are directly linked to its mechanism of action as a potent and selective CSF-1R inhibitor.

Mechanism of Action

Pimicotinib selectively inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[7] The in vitro IC50 value for CSF-1R inhibition is 19.48 nM.[7] By blocking the binding of its ligands, CSF-1 and IL-34, **Pimicotinib** prevents the activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages.[1]





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Caption: Pimicotinib inhibits CSF-1R signaling.

Biomarker Modulation

Treatment with **Pimicotinib** leads to significant changes in pharmacodynamic biomarkers, indicating target engagement. Across all dose levels in the Phase I study, there was a greater than 85% reduction in non-classical monocytes.[8] Furthermore, plasma CSF-1 levels were observed to increase, with a plateau reached at the 50 mg QD dose, showing an approximately 40-fold maximal induction.[8] This increase in CSF-1 is a known class effect of CSF-1R inhibitors, reflecting the disruption of the feedback loop. Changes in both plasma CSF-1 and C-terminal telopeptide (CTx) levels have been shown to correlate with **Pimicotinib** plasma concentrations.[1][5]

Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)

The clinical efficacy of **Pimicotinib** has been most robustly demonstrated in patients with TGCT, a rare and locally aggressive neoplasm driven by CSF-1 overexpression.

The pivotal Phase III MANEUVER trial (NCT05804045) evaluated the efficacy and safety of **Pimicotinib** 50 mg QD versus placebo in patients with TGCT not amenable to surgery.[9]

- Objective Response Rate (ORR): The primary endpoint was met, with a statistically significant improvement in ORR at week 25 for the **Pimicotinib** arm compared to placebo, as assessed by RECIST v1.1 criteria.[9] Longer-term follow-up showed a deepening of response.[10]
- Patient-Reported Outcomes: Clinically meaningful and statistically significant improvements were also observed in key secondary endpoints, including reductions in pain and stiffness.
 [11]

The Phase Ib portion of the NCT04192344 study also demonstrated significant anti-tumor activity in TGCT patients.[4][5]

Efficacy Data Summary



Trial	Dosing Regimen	Primary Endpoint	Result	Source
MANEUVER (Phase III)	50 mg QD	ORR at Week 25 (RECIST v1.1)	54.0% (Pimicotinib) vs. 3.2% (Placebo) (p<0.0001)	[9]
MANEUVER (Long-term)	50 mg QD	ORR at 14.3 months (RECIST v1.1)	76.2%	[10]
Phase Ib	50 mg QD	ORR (RECIST v1.1)	77.4% (as of Dec 2022)	[5]

Safety and Tolerability

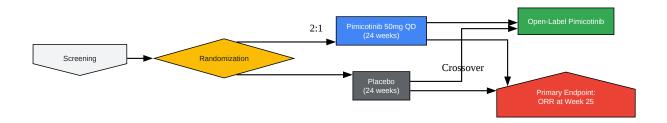
Pimicotinib has been generally well-tolerated in clinical trials.[1] The most common treatment-related adverse events include elevations in serum enzymes such as creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[1] Importantly, there has been no evidence of cholestatic hepatotoxicity. In the MANEUVER trial, treatment-emergent adverse events leading to dose reduction and treatment discontinuation were infrequent.

Experimental Protocols Phase III MANEUVER Trial (NCT05804045)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study. Part 1 involved a 2:1 randomization to **Pimicotinib** 50 mg QD or placebo for 24 weeks. This was followed by an open-label extension where all patients could receive **Pimicotinib**.[3][4]
- Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable disease (≥2 cm) as per RECIST 1.1.[3][4]
- Efficacy Assessment: The primary endpoint of Objective Response Rate (ORR) was assessed by a blinded independent review committee (BIRC) based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][12] Tumor assessments were



performed using Magnetic Resonance Imaging (MRI) at baseline and specified intervals throughout the trial.[12] Secondary endpoints included tumor volume score, range of motion, and patient-reported outcomes for pain and stiffness.[3]



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Caption: MANEUVER Phase III Trial Design.

In Vitro CSF-1R Inhibition Assay

Methodology: The inhibitory activity of Pimicotinib on CSF-1R was determined by
measuring the inhibition of ADP production in a biochemical assay.[7] The IC50 value,
representing the concentration of the drug that inhibits 50% of the enzyme's activity, was
calculated.[7]

Conclusion

Pimicotinib is a promising, orally active, and selective CSF-1R inhibitor with a favorable pharmacokinetic profile that supports once-daily dosing. Its potent pharmacodynamic effects, demonstrated by significant biomarker modulation and robust clinical efficacy in TGCT, underscore its therapeutic potential. The well-tolerated safety profile further enhances its promise as a novel treatment option for diseases driven by CSF-1R signaling. Further data from ongoing and future studies will continue to refine our understanding of the complete pharmacokinetic and pharmacodynamic characteristics of **Pimicotinib**.



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